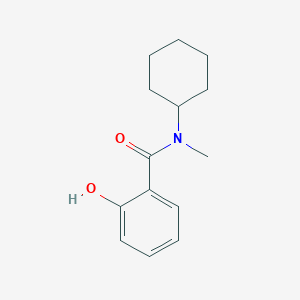
3-(5-chloro-2-methoxyphenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-chloro-2-methoxyphenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole, also known as CMPO, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. CMPO is a derivative of oxadiazole, a five-membered ring containing two nitrogen atoms and one oxygen atom. This compound has a unique structure that makes it an attractive candidate for various research applications.
作用機序
The mechanism of action of 3-(5-chloro-2-methoxyphenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed that 3-(5-chloro-2-methoxyphenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole may interact with specific proteins or enzymes in the body, leading to changes in cellular function. This could potentially explain its observed effects on various biological processes.
Biochemical and Physiological Effects:
Studies have shown that 3-(5-chloro-2-methoxyphenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole has a range of biochemical and physiological effects. For example, 3-(5-chloro-2-methoxyphenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole has been shown to have antioxidant properties, which could make it useful in the treatment of oxidative stress-related diseases. Additionally, 3-(5-chloro-2-methoxyphenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using 3-(5-chloro-2-methoxyphenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole in lab experiments is its unique structure, which makes it an attractive candidate for various research applications. Additionally, 3-(5-chloro-2-methoxyphenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole is relatively easy to synthesize, which makes it readily available for use in research studies. However, one of the limitations of using 3-(5-chloro-2-methoxyphenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for research involving 3-(5-chloro-2-methoxyphenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole. One potential direction is to further investigate its mechanism of action in order to better understand its effects on various biological processes. Additionally, 3-(5-chloro-2-methoxyphenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole could be further studied for its potential applications in the treatment of oxidative stress-related and inflammatory diseases. Finally, 3-(5-chloro-2-methoxyphenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole could be explored for its potential use in electronic devices, such as organic solar cells and transistors.
Conclusion:
In conclusion, 3-(5-chloro-2-methoxyphenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound with a unique structure that has gained significant attention in recent years due to its potential applications in various scientific research fields. Its synthesis method is relatively simple, and it has been shown to have a range of biochemical and physiological effects. However, its mechanism of action is not fully understood, and further research is needed to fully explore its potential applications.
合成法
The synthesis of 3-(5-chloro-2-methoxyphenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole involves a multistep process that includes the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride. This is followed by the reaction of 2-chlorobenzoyl chloride with 5-chloro-2-methoxyaniline to form 3-(5-chloro-2-methoxyphenyl)-2-chlorobenzamide. The final step involves the reaction of 3-(5-chloro-2-methoxyphenyl)-2-chlorobenzamide with sodium azide to form 3-(5-chloro-2-methoxyphenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole.
科学的研究の応用
3-(5-chloro-2-methoxyphenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various scientific research fields. One of the most significant applications of 3-(5-chloro-2-methoxyphenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole is in the field of organic electronics. 3-(5-chloro-2-methoxyphenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole has been shown to exhibit excellent charge transport properties, making it an attractive candidate for use in electronic devices such as solar cells and transistors.
特性
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2/c1-20-13-7-6-9(16)8-11(13)14-18-15(21-19-14)10-4-2-3-5-12(10)17/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGZYWYKLNTLMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=NOC(=N2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1,2-dimethyl-1H-imidazol-5-yl)-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B5379026.png)
![2,2-dimethyl-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5379036.png)

![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)acrylonitrile](/img/structure/B5379050.png)

![N-(3-chlorophenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}urea](/img/structure/B5379063.png)
![5-(4-fluorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5379079.png)
![1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5379103.png)


![1'-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5379129.png)
![2-{[(5-phenyl-2-furyl)methyl]amino}-1-butanol hydrochloride](/img/structure/B5379135.png)

